![molecular formula C25H22N2O B14640220 1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol CAS No. 56767-26-1](/img/structure/B14640220.png)
1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its potential pharmacological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol typically involves multi-step reactions. One common method includes the condensation of phenylhydrazine or hydrazine hydrate with ethyl acetoacetate to form pyrazolone intermediates . These intermediates are then subjected to further reactions with aromatic aldehydes under specific conditions, such as the presence of catalysts like 2-hydroxy ethylammonium propionate, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can affect neural transmission and potentially offer therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol is unique due to its specific structural features and the combination of pharmacological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications.
Properties
CAS No. |
56767-26-1 |
|---|---|
Molecular Formula |
C25H22N2O |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-ethyl-4-(4-methylphenyl)-3-phenylindeno[1,2-c]pyrazol-4-ol |
InChI |
InChI=1S/C25H22N2O/c1-3-27-24-20-11-7-8-12-21(20)25(28,19-15-13-17(2)14-16-19)22(24)23(26-27)18-9-5-4-6-10-18/h4-16,28H,3H2,1-2H3 |
InChI Key |
HMDHJBALQARKML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C3=CC=CC=C3)C(C4=CC=CC=C42)(C5=CC=C(C=C5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)
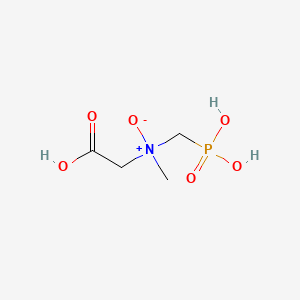

![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)
![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
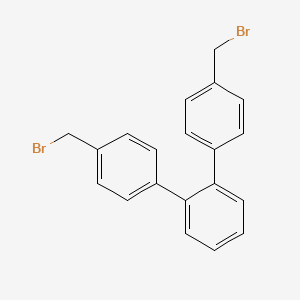
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
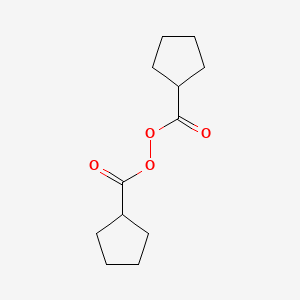
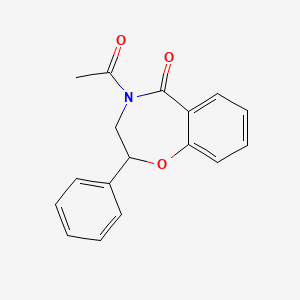
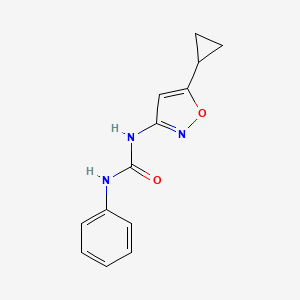
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)

